molecular formula C7H8N2O2 B099991 2,6-Dimethyl-3-nitropyridine CAS No. 15513-52-7

2,6-Dimethyl-3-nitropyridine

Cat. No.: B099991
CAS No.: 15513-52-7
M. Wt: 152.15 g/mol
InChI Key: AETHUDGJSSKZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 3 position. This compound appears as an off-white to tan powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-nitropyridine can be synthesized from 2,6-lutidine through a nitration reaction. The process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 3 position .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethyl-3-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals .

Comparison with Similar Compounds

  • 3-Nitro-2,6-lutidine
  • 2,6-Dimethyl-4-nitropyridine
  • 2,6-Dimethyl-3-aminopyridine

Comparison: 2,6-Dimethyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-nitro-2,6-lutidine, it has a higher reactivity towards nucleophilic substitution due to the electron-donating effect of the methyl groups. In contrast to 2,6-Dimethyl-4-nitropyridine, it exhibits different regioselectivity in reactions, making it valuable for selective synthesis .

Properties

IUPAC Name

2,6-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHUDGJSSKZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165816
Record name 2,6-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15513-52-7
Record name 2,6-Dimethyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15513-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15513-52-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-3-nitropyridine
Customer
Q & A

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the this compound core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can this compound derivatives function as nitric oxide donors?

A: While some this compound derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for this compound derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of this compound derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the this compound scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.